7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one
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Overview
Description
7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the reaction of 3-methylphenol with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate this compound. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues .
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-3-methyl-4H-1,4-benzothiazines: Similar in structure but contains a benzothiazine ring instead of a chromen-4-one ring.
2-(3-methyl-6-methoxy-7-ethoxy-3,4-dihydroisoquinolyl-1)ethanoic acid amides: Contains an isoquinoline ring and exhibits different biological activities.
Uniqueness
7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and methylphenoxy groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-ethoxy-3-(3-methylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-20-13-7-8-15-16(10-13)21-11-17(18(15)19)22-14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKJHFNQJNTHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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